Dimethyl propionate ester heme

Catalog No.
S11161627
CAS No.
M.F
C36H36FeN4O4
M. Wt
644.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl propionate ester heme

Product Name

Dimethyl propionate ester heme

IUPAC Name

iron(4+);methyl 3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoate

Molecular Formula

C36H36FeN4O4

Molecular Weight

644.5 g/mol

InChI

InChI=1S/C36H36N4O4.Fe/c1-9-23-19(3)27-15-28-21(5)25(11-13-35(41)43-7)33(39-28)18-34-26(12-14-36(42)44-8)22(6)30(40-34)17-32-24(10-2)20(4)29(38-32)16-31(23)37-27;/h9-10,15-18H,1-2,11-14H2,3-8H3;/q-4;+4

InChI Key

BKKVXUGDBLTOLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)C=C)[N-]4)C)C=C)C)CCC(=O)OC)CCC(=O)OC.[Fe+4]

Dimethyl propionate ester heme is a synthetic derivative of heme, characterized by the presence of dimethyl propionate groups attached to the heme structure. The molecular formula for dimethyl propionate ester heme is C36H36FeN4O4C_{36}H_{36}FeN_{4}O_{4}, with a molecular weight of approximately 644.5 g/mol . This compound is notable for its role in various biochemical processes, particularly in electron transfer mechanisms within biological systems.

Typical of heme compounds. These include:

  • Oxidation-Reduction Reactions: The iron atom within the heme can exist in two oxidation states, allowing it to participate in redox reactions. This property is crucial for its role in electron transfer.
  • Coordination Chemistry: The iron center can coordinate with various ligands, influencing its reactivity and biological function.
  • Substitution Reactions: The ester groups can undergo hydrolysis or transesterification, leading to the formation of different derivatives that may have altered biological activities.

Dimethyl propionate ester heme exhibits significant biological activity, particularly in relation to its involvement in electron transport systems. It has been studied for its role in:

  • Cytochrome Functionality: As a component of cytochromes, it is involved in cellular respiration and energy production by facilitating electron transfer processes .
  • Enzymatic Reactions: It may serve as a cofactor in various enzymatic reactions, enhancing the catalytic efficiency of enzymes involved in metabolic pathways.

The synthesis of dimethyl propionate ester heme typically involves the following methods:

  • Chemical Synthesis: This method includes the direct modification of existing heme structures through esterification reactions where dimethyl propionate is used as the reagent.
  • Biological Synthesis: Using engineered microorganisms or cell-free systems that can incorporate dimethyl propionate into the heme structure during biosynthesis.

These methods allow for the production of dimethyl propionate ester heme with specific properties tailored for research and industrial applications.

Dimethyl propionate ester heme has several applications across various fields:

  • Biochemical Research: It serves as a model compound for studying electron transfer mechanisms and the role of heme in biological systems.
  • Pharmaceutical Development: Its unique properties make it a candidate for drug development, particularly in targeting diseases related to oxidative stress and metabolic dysfunctions.
  • Industrial Catalysis: The compound may be utilized in catalyzing reactions that require electron transfer, potentially improving efficiency in industrial processes.

Interaction studies involving dimethyl propionate ester heme focus on its binding affinity and interaction with other biomolecules. Key findings include:

  • Protein Interactions: Research has demonstrated that dimethyl propionate ester heme can interact with various proteins, influencing their activity and stability .
  • Ligand Binding: Studies have shown how different ligands affect the electronic properties of the heme, impacting its reactivity and biological function .

These studies are crucial for understanding how this compound functions within complex biological systems.

Dimethyl propionate ester heme shares similarities with other heme derivatives but possesses unique features that distinguish it. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
Protoporphyrin IXC34H34N4O4Precursor to heme; involved in oxygen transport
MesohemeC34H34FeN4O4Natural form of heme; crucial for hemoglobin function
HeminC34H32FeN4O4ClOxidized form of heme; used in various biochemical assays
Iron(III) protoporphyrin IXC34H34FeN4O4Similar structure; used in studies of oxygen binding

The uniqueness of dimethyl propionate ester heme lies primarily in its specific ester modifications, which can alter its solubility, reactivity, and interaction with biomolecules compared to these similar compounds.

Hydrogen Bond Acceptor Count

8

Exact Mass

644.208591 g/mol

Monoisotopic Mass

644.208591 g/mol

Heavy Atom Count

45

Dates

Modify: 2024-08-08

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